molecular formula C18H19NO B295005 1-(4-Methylbenzoyl)-3-phenylpyrrolidine

1-(4-Methylbenzoyl)-3-phenylpyrrolidine

Cat. No.: B295005
M. Wt: 265.3 g/mol
InChI Key: SHBDXRVWJDGIMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylbenzoyl)-3-phenylpyrrolidine, also known as 4-Methyl-α-phenyl-2-piperidinepropanoic acid benzyl ester, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzoyl)-3-phenylpyrrolidine is not fully understood. However, it is believed to act as a sodium channel blocker, which reduces the influx of sodium ions into the neurons. This, in turn, reduces the excitability of the neurons, leading to analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce the release of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been shown to reduce the release of glutamate, which is a neurotransmitter involved in pain transmission. In addition, this compound has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood regulation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-Methylbenzoyl)-3-phenylpyrrolidine in lab experiments is its potent analgesic and anticonvulsant effects. This makes it a valuable tool for studying the mechanisms of pain and epilepsy. However, one of the limitations of using this compound is its potential toxicity. It has been shown to exhibit neurotoxicity and hepatotoxicity at high doses.

Future Directions

There are several future directions for research on 1-(4-Methylbenzoyl)-3-phenylpyrrolidine. One possible direction is to investigate its potential use in the treatment of neuropathic pain, depression, and anxiety. Another possible direction is to study its mechanism of action in more detail to identify new targets for drug development. Additionally, there is a need for further research on the safety and toxicity of this compound to determine its potential for clinical use.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound exhibits potent analgesic, anti-inflammatory, and anticonvulsant properties and has been investigated for its potential use in the treatment of neuropathic pain, depression, and anxiety. However, further research is needed to fully understand its mechanism of action and to determine its safety and toxicity.

Synthesis Methods

The synthesis of 1-(4-Methylbenzoyl)-3-phenylpyrrolidine involves the reaction of 4-Methylbenzoyl chloride with N-benzyl-3-phenylpropan-1-amine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

1-(4-Methylbenzoyl)-3-phenylpyrrolidine has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit analgesic, anti-inflammatory, and anticonvulsant properties. It has also been investigated for its potential use as a local anesthetic. In addition, this compound has been studied for its role in the treatment of neuropathic pain, depression, and anxiety.

Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

(4-methylphenyl)-(3-phenylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C18H19NO/c1-14-7-9-16(10-8-14)18(20)19-12-11-17(13-19)15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3

InChI Key

SHBDXRVWJDGIMX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(C2)C3=CC=CC=C3

Origin of Product

United States

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